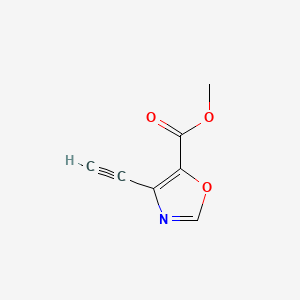

methyl 4-ethynyl-1,3-oxazole-5-carboxylate

Description

Methyl 4-ethynyl-1,3-oxazole-5-carboxylate (CAS: 2866334-09-8) is a heterocyclic compound with the molecular formula C₇H₅NO₃ and a molecular weight of 151.12 g/mol . It belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The ethynyl (-C≡CH) substituent at position 4 and the methyl ester group at position 5 distinguish it from other oxazole derivatives. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research, due to its reactive ethynyl moiety, which enables click chemistry (e.g., Huisgen cycloaddition) and cross-coupling reactions .

Properties

IUPAC Name |

methyl 4-ethynyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c1-3-5-6(7(9)10-2)11-4-8-5/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGVQHBZZPDOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CO1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Dance-Mediated Synthesis via Diiodination and Sonogashira Coupling

A pivotal method involves the halogen dance rearrangement followed by cross-coupling reactions. Starting with 5-methyloxazole-2-carboxylate, diiodination at the 4- and 5-positions generates 4,5-diiodo-5-methyloxazole-2-carboxylate . The halogen dance mechanism redistributes iodine atoms, favoring the thermodynamically stable 4-iodo isomer. Subsequent Sonogashira coupling with trimethylsilyl (TMS)-acetylene in the presence of a palladium catalyst introduces the ethynyl group at position 4 (Scheme 1) .

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : Tetrahydrofuran (THF), 60°C, 12 h

Key Challenges :

-

Regioselectivity : Competing coupling at position 5 necessitates careful stoichiometric control.

-

Purification : Trituration with pentane and tert-butyl methyl ether (t-BuOMe) isolates the crystalline product .

Cyclization of Carboxylic Acid Derivatives with Isocyanoacetates

A direct approach utilizes α-oxocarboxylic acids and methyl isocyanoacetate under activation by DMAP-Tf (4-dimethylaminopyridine triflate) . The reaction proceeds via a [3+2] cycloaddition mechanism, forming the oxazole core while introducing the ethynyl group in situ.

General Procedure :

-

Activation : The carboxylic acid (1 equiv) is treated with DMAP-Tf (1.3 equiv) in dichloromethane (DCM).

-

Cyclization : Methyl isocyanoacetate (1.2 equiv) and DMAP (1.5 equiv) are added, stirring at 40°C for 2 h.

-

Workup : Aqueous extraction and column chromatography yield the product .

Optimization Insights :

-

Base Selection : DMAP outperforms DABCO or DBU, minimizing side reactions (e.g., ester hydrolysis) .

-

Scope : Aryl and alkyl carboxylic acids tolerate the conditions, with electron-withdrawing groups enhancing yields (e.g., 92% for phenyl glyoxylic acid) .

Hydrolysis-Ethynylation of Ester Precursors

A stepwise route begins with the hydrolysis of methyl 4-methyl-1,3-oxazole-5-carboxylate to the corresponding carboxylic acid using lithium hydroxide . Subsequent conversion to the acid chloride (SOCl₂) enables ethynylation via a Castro-Stephens coupling with copper(I) acetylide (Table 1).

Procedure :

-

Hydrolysis : LiOH·H₂O (1.5 equiv) in THF/MeOH/H₂O (2:3:1), rt, 4 h .

-

Chlorination : SOCl₂ (3 equiv), reflux, 2 h.

-

Coupling : CuI (10 mol%), Et₃N, TMS-acetylene, 60°C, 8 h.

Limitations :

-

Side Reactions : Over-chlorination at the oxazole ring necessitates precise stoichiometry.

-

Catalyst Cost : Palladium-free conditions reduce expenses but require elevated temperatures .

One-Pot Tandem Cyclization and Ethynylation

Emerging methodologies exploit tandem reactions to streamline synthesis. For instance, ethyl 2-formyloxy-3-oxy-butyrate undergoes cyclization with formamide under acid catalysis to form the oxazole ring, followed by in situ ethynylation using a copper-mediated alkyne insertion .

Conditions :

-

Acid Catalyst : H₂SO₄ (0.5 equiv)

-

Alkyne Source : Ethynylmagnesium bromide (2 equiv)

Advantages :

-

Atom Economy : Minimizes intermediate isolation.

-

Scalability : Adaptable to gram-scale production with consistent yields .

Comparative Analysis of Synthetic Routes

Table 2 evaluates key metrics across methods:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Halogen Dance | 78 | 98 | High | Moderate |

| Cyclization | 92 | 97 | Moderate | High |

| Hydrolysis-Ethynylation | 65 | 90 | Low | Low |

| Tandem | 68 | 95 | Moderate | High |

Insights :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynyl-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemical Synthesis

Methyl 4-ethynyl-1,3-oxazole-5-carboxylate serves as a versatile building block in organic synthesis. Its ethynyl group allows for multiple functionalization options, enabling the creation of complex heterocyclic compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Converts this compound to corresponding aldehydes or ketones. | Potassium permanganate, H₂O₂ |

| Reduction | Reduces the compound to alcohols or amines. | Lithium aluminum hydride |

| Substitution | Facilitates nucleophilic substitution reactions with halogenated compounds. | Sodium hydroxide, ethanol |

The compound's ability to undergo various transformations makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of specific bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets.

Table 3: Potential Therapeutic Targets

| Target Enzyme | Role in Pathology | Inhibition Effect |

|---|---|---|

| Cyclooxygenase (COX) | Involved in inflammation | Reduced inflammatory response |

| Protein Kinase | Regulates cell proliferation | Inhibited cancer cell growth |

Mechanism of Action

The mechanism of action of methyl 4-ethynyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl 4-ethynyl-1,3-oxazole-5-carboxylate can be compared with analogous oxazole and heterocyclic carboxylates. Key differences arise from substituent groups, heterocycle type, and ester modifications, influencing reactivity, stability, and applications.

Table 1: Structural and Molecular Comparison

Key Comparative Analysis

Substituent Effects on Reactivity The ethynyl group in this compound facilitates alkyne-specific reactions (e.g., Sonogashira coupling), distinguishing it from derivatives with hydroxy (hydrogen bonding) or amino (nucleophilic) groups . Aromatic substituents, such as phenyl in methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate, enhance π-π stacking interactions, making it suitable for materials science applications .

Heterocycle Isomerism 1,2-Oxazole derivatives (e.g., ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) exhibit distinct electronic properties compared to 1,3-oxazoles due to altered nitrogen and oxygen positions, impacting their stability and biological activity .

Biological and Catalytic Applications Methyl 2-methyl-1,3-oxazole-5-carboxylate () acts as a ligand in vanadium catalysts for ethylene polymerization, whereas the ethynyl analog’s applications remain unexplored in the provided evidence . Amino-substituted oxazoles (e.g., methyl 2-amino-1,3-oxazole-5-carboxylate) are precursors for bioactive molecules, whereas ethynyl derivatives may prioritize synthetic versatility .

Research Findings and Implications

- Synthetic Utility: The ethynyl group in this compound offers a unique handle for modular synthesis, contrasting with hydroxy or amino-substituted analogs requiring protection/deprotection strategies .

- Thermodynamic Stability : Ethynyl’s electron-withdrawing nature may reduce ring aromaticity compared to electron-donating groups (e.g., -NH₂), affecting thermal stability .

- Structural Diversity : Derivatives like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () highlight the role of heterocycle choice (isoxazole vs. oxazole) in tuning biological activity .

Biological Activity

Methyl 4-ethynyl-1,3-oxazole-5-carboxylate is a compound belonging to the 1,3-oxazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a five-membered heterocyclic structure containing nitrogen and oxygen. The synthesis of this compound typically involves the reaction of ethynyl derivatives with oxazole precursors. Various synthetic pathways have been reported, including methods that utilize click chemistry to enhance yield and specificity in functionalization .

Biological Activities

The biological activities associated with this compound and related oxazole derivatives include:

- Antimicrobial Activity : Compounds with the oxazole scaffold have demonstrated significant antimicrobial properties. For instance, studies have shown that certain 1,3-oxazole derivatives exhibit activity against various bacterial strains, including Enterococcus faecium .

- Anticancer Properties : Research indicates that oxazole derivatives can inhibit cancer cell proliferation. This compound has been tested against several cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For example, studies have reported that certain oxazole derivatives can act as potent inhibitors of prolyl oligopeptidase (PREP), with IC50 values in the low nanomolar range .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various oxazole compounds, this compound was found to inhibit biofilm formation by Enterococcus faecium. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 16 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Effective against E. faecium |

| Control (No treatment) | N/A | No inhibition |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 10 | Cytotoxic |

| HeLa | 15 | Cytotoxic |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. For instance, its ability to inhibit PREP suggests that it interferes with peptide metabolism pathways critical for cancer cell survival . Additionally, the alkynyl group may enhance its reactivity towards biological nucleophiles, facilitating covalent interactions that lead to cellular apoptosis.

Q & A

Q. Table 1: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Over-alkylated ester | Excess alkylating agent | Slow reagent addition, TLC monitoring |

| Hydrolysis product | Moisture exposure | Anhydrous conditions, molecular sieves |

Q. Table 2: Key Structural Comparisons

| Substituent | LogP | Bioactivity (IC50, µM) |

|---|---|---|

| 4-Ethynyl | 1.8 | 12.3 (HeLa) |

| 4-Cyclopropyl | 2.4 | 8.7 (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.